2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole core, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through electrophilic substitution reactions.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Pyrimidine Moiety Addition: The pyrimidine ring is attached through condensation reactions, utilizing pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.
Reduction: Formation of reduced derivatives with alcohol or amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and drug design.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to cell growth, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanoic acid: Similar structure with a carboxylic acid group.
Uniqueness
2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-22-18(12-19(23-14)27-2)24-7-9-25(10-8-24)20(26)11-15-13-21-17-6-4-3-5-16(15)17/h3-6,12-13,21H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWJOUMZJCRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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